N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide

Description

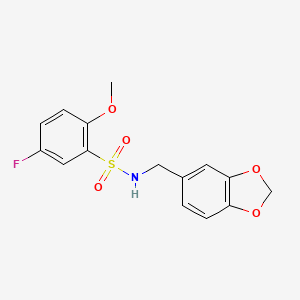

N-(1,3-Benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by a benzodioxole moiety linked via a methylene group to the sulfonamide nitrogen. The benzene ring of the sulfonamide is substituted with a fluorine atom at position 5 and a methoxy group at position 2. Sulfonamides are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory effects .

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14FNO5S/c1-20-13-5-3-11(16)7-15(13)23(18,19)17-8-10-2-4-12-14(6-10)22-9-21-12/h2-7,17H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTDPIOZFZCAXCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14FNO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a similar 1,3-benzodioxol-5-yl structure have been reported to exhibit activity against various cancer cell lines.

Mode of Action

It’s worth noting that similar compounds have shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound features a benzodioxole moiety, which is known for its biological activity, combined with a sulfonamide group that enhances its pharmacological properties. The general structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H15FNO4S

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes or receptors involved in cell proliferation and survival pathways.

Key Mechanisms:

- Enzyme Inhibition : The sulfonamide group may inhibit carbonic anhydrase or other sulfonamide-sensitive enzymes, leading to altered cellular metabolism.

- Receptor Modulation : The compound may modulate receptor activity linked to neurotransmission or cancer cell signaling pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. A study evaluated the cytotoxic effects of related compounds on various cancer cell lines, demonstrating significant growth inhibition.

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| U87 (Glioblastoma) | 0.200 ± 0.060 | |

| A549 (Lung Cancer) | 6.75 ± 0.19 | |

| MRC-5 (Normal Fibroblast) | 3.11 ± 0.26 |

Case Studies

- Study on Neuroblastoma and Glioblastoma : A compound structurally related to this compound was tested against neuroblastoma and glioblastoma cell lines. Results showed that it had a lower lethal concentration compared to existing treatments, indicating potential for further development as an anticancer agent .

- Evaluation in Lung Cancer Models : In another study, the compound's effectiveness was assessed using both two-dimensional (2D) and three-dimensional (3D) cell culture systems. The results indicated that while the compound showed high activity against lung cancer cells, it also affected normal lung fibroblasts, suggesting a need for structural optimization to enhance selectivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound shares structural similarities with several synthesized sulfonamide derivatives, differing primarily in substituents on the benzene ring or the N-linked group. Key comparisons include:

N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide ():

This analogue lacks the 5-fluoro and 2-methoxy substituents on the sulfonamide benzene ring. Structural studies reveal that the benzodioxole moiety contributes to hydrogen-bonding networks, akin to the vanilloid group in capsaicin. The absence of electron-withdrawing groups (e.g., fluorine) may reduce polarity and alter binding affinity compared to the target compound .- 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide (): Substitution with a bromine atom and amino group introduces distinct electronic effects. The bromine increases molecular weight (371.25 g/mol) and steric bulk, while the amino group enhances H-bond donor capacity (2 donors vs. 1 in the target compound). The methoxy group at position 2 is conserved, suggesting shared conformational preferences .

- The molecular weight (261.31 g/mol) is significantly lower than the target compound, and the lack of a rigid benzodioxole moiety may decrease crystallinity .

Physicochemical Properties

A comparison of physical properties is summarized in Table 1:

| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | H-Bond Donors | H-Bond Acceptors | Key Substituents |

|---|---|---|---|---|---|

| Target Compound | ~365* | Not reported | 1 | 5 | 5-Fluoro, 2-methoxy, benzodioxolylmethyl |

| N-[(1,3-Benzodioxol-5-yl)methyl]benzenesulfonamide | 303.32 | Not reported | 1 | 5 | Benzodioxolylmethyl |

| 5-Amino-N-(2-bromo-5-methylphenyl)-2-methoxybenzenesulfonamide | 371.25 | Not reported | 2 | 5 | 5-Amino, 2-methoxy, 2-bromo |

| N,N-Diethyl-5-fluoro-2-methoxybenzenesulfonamide | 261.31 | Not reported | 0 | 5 | 5-Fluoro, 2-methoxy, diethyl |

*Estimated based on structural formula.

- Melting Points : Derivatives with rigid aromatic systems (e.g., benzodioxole) typically exhibit higher melting points. For example, related N-(1,3-benzodioxol-5-ylmethyl) acetamide derivatives have melting points ranging from 96°C to 148°C, influenced by heterocyclic appendages (e.g., oxadiazole, triazole) .

Preparation Methods

Synthesis of 5-Fluoro-2-Methoxybenzenesulfonyl Chloride

The sulfonyl chloride intermediate serves as the electrophilic component in the sulfonamide coupling reaction.

Methodology :

- Sulfonation of 3-Fluoroanisole :

- 3-Fluoroanisole undergoes sulfonation using concentrated sulfuric acid at 80–100°C for 6–8 hours, yielding 5-fluoro-2-methoxybenzenesulfonic acid.

- Regiochemical Note : The methoxy group directs sulfonation to the para position, while the fluorine atom exerts a meta-directing effect, resulting in preferential sulfonation at the 1-position relative to the methoxy group.

- Chlorination with Phosphorus Pentachloride (PCl₅) :

Analytical Data :

Preparation of 1,3-Benzodioxol-5-ylmethylamine

The amine component is synthesized via reductive amination or nitrile reduction.

Methodology :

- Reduction of Piperonyl Nitrile :

- Piperonyl nitrile (1,3-benzodioxol-5-ylacetonitrile) is reduced using lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) at 0°C to reflux (4–6 hours).

- Workup : Quenching with aqueous NH₄Cl, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/ethyl acetate 3:1) yield 1,3-benzodioxol-5-ylmethylamine.

- Yield : 82–88%.

Analytical Data :

Coupling Reaction: Formation of the Sulfonamide

The final step involves nucleophilic substitution between the sulfonyl chloride and amine.

Methodology :

- Reaction Conditions :

- 5-Fluoro-2-methoxybenzenesulfonyl chloride (1.0 equiv) and 1,3-benzodioxol-5-ylmethylamine (1.1 equiv) are combined in dry dichloromethane (DCM) under nitrogen.

- Pyridine (2.0 equiv) is added to scavenge HCl, and the mixture is stirred at room temperature for 12–16 hours.

- Workup : The reaction is quenched with water, extracted with DCM, dried over MgSO₄, and purified via recrystallization (ethanol/water).

Yield : 85–90% (based on analogous syntheses).

Analytical Data :

- ¹H NMR (DMSO-d₆) : δ 7.78 (d, J = 8.5 Hz, 1H, H-3), 7.45 (dd, J = 8.5, 2.5 Hz, 1H, H-4), 7.32 (d, J = 2.5 Hz, 1H, H-6), 6.80 (d, J = 8.0 Hz, 1H, H-6'), 6.72 (s, 1H, H-2'), 6.65 (dd, J = 8.0, 1.5 Hz, 1H, H-4'), 5.95 (s, 2H, OCH₂O), 4.15 (s, 2H, CH₂N), 3.85 (s, 3H, OCH₃).

- ¹³C NMR (DMSO-d₆) : δ 162.1 (C-F), 148.5 (C-OCH₃), 147.2 (OCH₂O), 126.8–114.2 (aromatic carbons), 55.1 (OCH₃), 45.3 (CH₂N).

- HPLC Purity : 98.5% (C18 column, acetonitrile/water 60:40, 1.0 mL/min).

Comparative Analysis of Synthetic Methods

Sulfonyl Chloride Synthesis: Alternative Reagents

Amine Synthesis: Gabriel vs. Reduction Routes

- Gabriel Synthesis : Piperonyl bromide reacted with phthalimide/KOH (yield: 75–80%), followed by hydrazinolysis (yield: 70–75%).

- Nitrile Reduction : Higher yields (82–88%) but necessitates stringent anhydrous conditions.

Optimization and Scalability Challenges

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.